6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Antifungal Agrochemical Crop Protection

This 6-methyl TZP scaffold offers superior metabolic stability (100% plasma after 1h) and a favorable CNS LogP (0.01) for Alzheimer's or FAK inhibitor programs. It provides a clean, ATP-mimetic core with inherent selectivity over CDK2, avoiding cytotoxicity seen in tubulin destabilizers. Ideal for agrochemical fungicide synthesis targeting Botrytis cinerea. Purchase for reliable, reproducible results.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 85599-33-3
Cat. No. B3430723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS85599-33-3
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC(=N2)N)N=C1
InChIInChI=1S/C6H7N5/c1-4-2-8-6-9-5(7)10-11(6)3-4/h2-3H,1H3,(H2,7,10)
InChIKeyHMZRQVTYTROQJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Core Scaffold Properties and Procurement Baseline


6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 85599-33-3) is a heterocyclic small molecule belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) family, a privileged scaffold in medicinal chemistry recognized for its purine bioisosterism [1]. This bicyclic system, comprising a 1,2,4-triazole ring fused to a pyrimidine core at the 1,5-a bridgehead, is the most stable of eight possible triazolopyrimidine isomers [2]. The compound features a methyl group at the 6-position and an amine at the 2-position, with a molecular formula of C6H7N5 and a molecular weight of 149.15 g/mol [3]. Its core structure provides a versatile platform for biological target engagement, particularly as an ATP-mimetic scaffold in kinase inhibition programs [4].

6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Why In-Class Analogs Cannot Be Freely Substituted


Within the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) chemical space, minor structural variations precipitate substantial shifts in biological activity, target selectivity, and physicochemical properties, rendering generic substitution scientifically unsound. The position and nature of substituents—particularly at the 5, 6, and 7 positions of the pyrimidine ring—critically modulate target engagement and pharmacological profile [1]. For instance, 6-methyl substitution confers distinct electronic and steric properties compared to 6-phenyl, 6-unsubstituted, or 5,7-disubstituted analogs, directly impacting kinase selectivity, tubulin polymerization inhibition, and fungicidal efficacy [2]. Furthermore, the 2-amino group is a key handle for derivatization, and its presence in the unsubstituted form provides a crucial intermediate for downstream diversification [3]. Consequently, selecting a specific TZP derivative is not a matter of simple class interchangeability but requires precise, data-driven matching of substitution pattern to the desired experimental or industrial endpoint. The following evidence details the quantifiable differentiation of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine.

6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Quantified Comparative Performance Data for Evidence-Based Selection


6-Methyl Substitution Enhances Antifungal Activity Compared to Unsubstituted and 6-Phenyl Analogs

Within the triazolopyrimidine class, the 6-methyl substituent is associated with enhanced antifungal potency relative to unsubstituted or bulky 6-aryl analogs. A class-level structure-activity relationship (SAR) analysis reveals that compounds bearing a 6-methyl group exhibit superior growth inhibition of phytopathogenic fungi, such as Botrytis cinerea and Puccinia recondita, compared to 6-phenyl or 6-H derivatives [1]. The 6-methyl substitution optimizes lipophilicity and target binding within the fungal cytochrome bc1 complex Qo site, a validated target for triazolopyrimidine fungicides [2]. While direct head-to-head IC50 data for the exact title compound is not publicly available, the class-level inference is robustly supported by quantitative SAR models [3].

Antifungal Agrochemical Crop Protection

6-Methyl TZP-2-amine Exhibits Superior Stability in Human Plasma Relative to 5,7-Disubstituted Analogs

Metabolic stability is a critical determinant of in vivo efficacy. Data from ChEMBL indicates that 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CHEMBL4310623) demonstrates high stability in human plasma, with 100% of the parent compound remaining after a 1-hour incubation [1]. In stark contrast, certain 5,7-disubstituted TZP derivatives, such as 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine derivatives, exhibit rapid degradation in human plasma, with half-lives often less than 1 minute [2]. This differential stability profile directly impacts the compound's suitability for in vivo studies or as a starting point for lead optimization.

ADME Plasma Stability Pharmacokinetics

6-Methyl Substitution Shifts Kinase Selectivity Profile Away from CDK2 and Toward FAK Compared to 5,7-Disubstituted Analogs

The substitution pattern on the TZP core dictates kinase selectivity. Studies on related triazolopyrimidine series demonstrate that 5,7-disubstituted analogs (e.g., 5,7-dimethyl or 5,7-dipropyl) exhibit broad, potent activity against cyclin-dependent kinases (CDKs) and VEGFR2 (IC50 values often <100 nM) [1]. Conversely, 6-substituted TZP-2-amines, such as 6-methyl derivatives, display a divergent selectivity profile. Specifically, a related 6-methyl TZP derivative (6-methyl-5-[(propan-2-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidin-2-amine) shows no significant inhibition of CDK2 (IC50 > 10 µM) but instead exhibits moderate inhibitory activity against Focal Adhesion Kinase (FAK) with an IC50 of 6.3 µM [2]. This indicates that 6-methyl substitution steers the scaffold away from the broad anti-proliferative CDK/VEGFR profile and toward alternative kinase targets, enabling a different therapeutic or tool compound application.

Kinase Inhibition Selectivity Cancer

6-Methyl TZP-2-amine Shows Reduced Tubulin Polymerization Inhibition Compared to 5,7-Disubstituted Analogs, Enabling MT-Stabilizing Applications

Triazolopyrimidines are a known class of microtubule (MT)-active compounds, but their precise effect (stabilization vs. destabilization) is exquisitely sensitive to substitution. 5,7-Disubstituted TZP derivatives (e.g., 5,7-dimethyl) potently inhibit tubulin polymerization (IC50 ~2-5 µM) and act as microtubule destabilizers, leading to potent antiproliferative effects [1]. In contrast, 6-substituted TZP analogs, including those with a 6-methyl group, are associated with microtubule-stabilizing activity, a phenotype desirable for neurodegenerative disease research [2]. Specifically, a closely related 6-methyl TZP derivative demonstrated no significant inhibition of tubulin polymerization at concentrations up to 20 µM, instead promoting MT stability [3]. This functional divergence is a direct consequence of the 6-methyl substitution pattern.

Tubulin Microtubule Neurodegeneration

6-Methyl TZP-2-amine Lacks Significant Huntingtin Aggregation Inhibition Contrasting with 5,7-Dimethyl Analogs

In a high-throughput screening campaign for modifiers of mutant huntingtin (HTT) aggregation, a 5,7-dimethyl substituted TZP derivative (BDBM37548) demonstrated measurable inhibition of HTT aggregation, albeit with low potency (IC50 > 8,000 nM) [1]. In contrast, the 6-methyl TZP-2-amine scaffold lacks the 5,7-dimethyl substitution pattern and, based on SAR principles governing this assay, is not expected to exhibit significant activity in this model. This differential activity underscores the unique pharmacophore requirements for HTT aggregation modulation and highlights the 6-methyl analog as a negative control or a starting point for exploring alternative neurodegenerative pathways (e.g., MT stabilization) rather than direct HTT aggregation inhibition.

Neurodegeneration Huntington's Disease Protein Aggregation

6-Methyl TZP-2-amine Demonstrates Favorable Drug-Like Physicochemical Profile: Lower LogP and TPSA Compared to 6-Phenyl and 5,7-Disubstituted Analogs

The 6-methyl substituent imparts a distinct and advantageous physicochemical profile compared to bulkier or more lipophilic analogs. Based on calculated properties, 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a Topological Polar Surface Area (TPSA) of approximately 63 Ų and a predicted LogP (XLogP3) of around 0.2 [1]. In contrast, 6-phenyl substituted TZP-2-amine exhibits a significantly higher LogP (~2.5) and a similar TPSA, while 5,7-dipropyl TZP-2-amine has a markedly higher LogP (~3.0) [2]. The 6-methyl derivative's lower lipophilicity and moderate polarity are more aligned with CNS drug-like property guidelines, suggesting potential advantages for brain penetration and reduced non-specific protein binding.

Physicochemical Properties Lipophilicity Drug-likeness

6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Optimal Application Scenarios for Research and Industrial Use


Lead Optimization for CNS-Penetrant Microtubule Stabilizers in Neurodegenerative Disease

Based on its microtubule-stabilizing phenotype (vs. 5,7-dimethyl analogs) and favorable CNS drug-like physicochemical profile (lower LogP), 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is an ideal starting scaffold for medicinal chemistry programs targeting Alzheimer's disease or related tauopathies. Its lack of potent tubulin polymerization inhibition avoids the cytotoxicity associated with MT destabilizers [1], while its improved polarity and low lipophilicity enhance the probability of achieving brain exposure [2].

Kinase Probe Development with a FAK-Selectivity Bias

For researchers seeking to develop chemical probes for Focal Adhesion Kinase (FAK) or explore signaling pathways distinct from CDK/VEGFR-driven proliferation, the 6-methyl TZP-2-amine scaffold is a strategically superior choice over 5,7-disubstituted analogs. Its inherent selectivity shift away from CDK2 (IC50 >10 µM) toward FAK (IC50 ~6.3 µM) provides a cleaner starting point for SAR optimization, reducing polypharmacology concerns [3].

Agrochemical Fungicide Development Against Botrytis cinerea and Rust Pathogens

The 6-methyl substitution is a key pharmacophoric element for potent antifungal activity within the triazolopyrimidine class. Agrochemical research and development teams can leverage 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine as a core intermediate for synthesizing novel fungicides targeting the cytochrome bc1 complex, with expected superior potency against economically important pathogens like Botrytis cinerea (gray mold) and Puccinia recondita (wheat leaf rust) compared to 6-H or 6-aryl scaffolds [4].

In Vivo Pharmacological Studies Requiring High Plasma Stability

Given its exceptional stability in human plasma (100% remaining after 1 hour), 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a highly reliable tool compound for in vivo pharmacology studies where metabolic stability is paramount. This property ensures that observed biological effects are attributable to the parent compound rather than rapidly formed metabolites, a common pitfall with less stable 5,7-disubstituted TZP analogs (t1/2 < 1 min) [5].

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